N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a 3-(methylthio)pyrazin-2-ylmethyl substituent.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3-methylsulfanylpyrazin-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-16-11-10(13-5-6-14-11)8-15(7-4-12)9-2-3-9/h5-6,9H,2-4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYADAJFEMZLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.
Cyclopropylation: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Final coupling: The final step involves coupling the cyclopropyl and pyrazine intermediates under suitable conditions, such as using base catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the methylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted pyrazine derivatives, substituted cyclopropyl derivatives.
Scientific Research Applications
N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular processes: Such as cell division, signaling pathways, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine and related compounds are summarized below:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings
Lipophilicity : The methylthio substituent increases lipophilicity (logP) compared to methoxy or hydroxyl groups, likely improving membrane permeability but reducing aqueous solubility .
Basicity : Pyrazine-containing derivatives exhibit lower basicity than aliphatic amine analogs (e.g., pyrrolidine or piperidine derivatives), affecting protonation states at physiological pH .
Synthetic Accessibility : Compounds with aromatic heterocycles (e.g., pyrazine, pyridine) often require specialized coupling reagents or protection strategies, whereas aliphatic amines (e.g., pyrrolidine) are more straightforward to functionalize .
Research Implications
- The target compound's pyrazine core may target enzymes or receptors with aromatic recognition sites, such as kinase inhibitors or antiviral agents.
- Comparative studies with methoxybenzyl derivatives (e.g., CAS 1181576-07-7) could elucidate the role of sulfur in modulating bioactivity and toxicity .
- Structural analogs with piperidine/pyrrolidine rings (e.g., CAS 1353952-16-5) highlight the trade-off between steric bulk and binding affinity in drug design .
Biological Activity
N1-Cyclopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine, a compound with the CAS number 1353968-68-9, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a pyrazine moiety, which are critical for its biological activity. Its molecular formula is C₁₀H₁₄N₄S, and it possesses a molecular weight of approximately 226.31 g/mol. The presence of the methylthio group on the pyrazine ring is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other pyrazole derivatives which have shown activity against Mycobacterium tuberculosis (Mtb) .
- Antitumor Activity : Pyrazole derivatives are known to exhibit antitumor properties by inhibiting key signaling pathways such as BRAF(V600E) and EGFR . This suggests that this compound may also possess similar antitumor potential.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit moderate antibacterial activity against various strains of bacteria. For instance, SAR studies on related compounds have indicated that modifications to the pyrazole ring can enhance antibacterial potency .
Antitumor Activity
Case studies involving pyrazole derivatives have demonstrated their efficacy against cancer cell lines. For example, certain pyrazole compounds were shown to induce apoptosis in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect . This raises the possibility that this compound could similarly enhance therapeutic outcomes in cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:
| Compound Modification | Effect on Activity |
|---|---|
| Methylthio substitution on pyrazine | Enhanced interaction with biological targets |
| Cyclopropyl group presence | Potentially increases lipophilicity and membrane penetration |
| Variations in the diamine chain | Impact on binding affinity and specificity |
Case Studies
Several studies have highlighted the potential applications of pyrazole derivatives:
- Antitubercular Activity : Compounds structurally related to this compound have shown promising results in inhibiting Mtb growth in vitro .
- Synergistic Effects in Cancer Therapy : Research indicates that combining pyrazole derivatives with established chemotherapeutics can lead to improved efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
